molecular formula C13H20N2O2 B028979 N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide CAS No. 170985-85-0

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide

Cat. No.: B028979
CAS No.: 170985-85-0
M. Wt: 236.31 g/mol
InChI Key: LNEGZKZTVLXZFX-AAEUAGOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Prostaglandin E1 can be synthesized through several synthetic routes. One common method involves the conversion of dihomo-γ-linolenic acid to prostaglandin E1 via a series of enzymatic reactions. This process includes the action of cyclooxygenase and specific prostaglandin synthases .

Industrial Production Methods

In industrial settings, prostaglandin E1 is often produced using biotechnological methods that involve the fermentation of genetically modified microorganisms. These microorganisms are engineered to express the necessary enzymes for the biosynthesis of prostaglandin E1 from precursor fatty acids .

Chemical Reactions Analysis

Types of Reactions

Prostaglandin E1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prostaglandin E1 has a wide range of scientific research applications:

Mechanism of Action

Prostaglandin E1 exerts its effects by binding to specific prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways, leading to the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels results in the relaxation of smooth muscle cells, vasodilation, and inhibition of platelet aggregation . Additionally, prostaglandin E1 modulates the activity of various enzymes and transcription factors involved in inflammation and cellular proliferation .

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin E2: Another member of the prostaglandin family with similar vasodilatory and anti-inflammatory properties.

    Prostaglandin F2α: Known for its role in inducing labor and controlling postpartum hemorrhage.

    Prostaglandin I2 (Prostacyclin): A potent vasodilator and inhibitor of platelet aggregation.

Uniqueness of Prostaglandin E1

Prostaglandin E1 is unique due to its specific receptor binding profile and its ability to maintain ductus arteriosus patency in newborns. It also has a distinct therapeutic application in the treatment of erectile dysfunction, which is not shared by other prostaglandins .

Biological Activity

N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide, with a CAS number of 170985-85-0, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, properties, and biological implications of this compound, supported by relevant research findings and data.

  • IUPAC Name : N'-[(1S,2S)-2-(benzyloxy)-1-ethylpropyl]formic hydrazide
  • Molecular Formula : C15H22N2O6
  • Molecular Weight : 326.35 g/mol
  • Purity : 97% (common standard in laboratory settings)

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Material : (S)-2-benzyloxy propionic acid is reacted with an acylating agent to form (S)-2-benzyloxy propionyl chloride.
  • Catalysis : A palladium barium sulfate catalyst is used in a hydrogen atmosphere to facilitate the reaction.
  • Formation of Aldehyde : The product undergoes further reactions to yield the desired hydrazide.

This multi-step synthesis emphasizes the importance of choosing environmentally friendly reagents and catalysts to enhance yield and reduce byproducts .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance:

  • In vitro Studies : Laboratory tests have shown that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential use as an antimicrobial agent in pharmaceuticals.

Antifungal Activity

This compound is also being investigated for its antifungal properties, particularly as an intermediate in the synthesis of posaconazole, a well-known antifungal medication. The structural similarity between this compound and other antifungal agents points to its possible efficacy against fungal infections .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against common pathogens.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli.
MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10
  • Posaconazole Synthesis :
    • Research Focus : Investigating the role of this compound in synthesizing posaconazole.
    • Findings : The compound serves as a crucial intermediate, enhancing the overall yield of posaconazole synthesis while maintaining safety standards in laboratory conditions .

Properties

IUPAC Name

N-[[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-13(15-14-10-16)11(2)17-9-12-7-5-4-6-8-12/h4-8,10-11,13,15H,3,9H2,1-2H3,(H,14,16)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEGZKZTVLXZFX-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)NNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436045
Record name N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170985-85-0
Record name N'-[(2S,3S)-2-(Benzyloxy)pentan-3-yl]formohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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